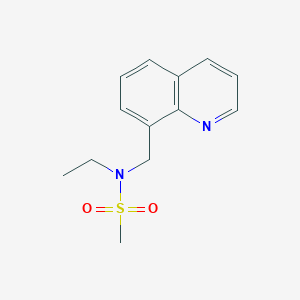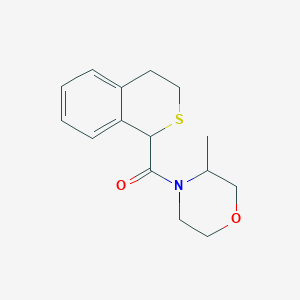![molecular formula C12H9BrN4 B7591817 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7591817.png)
3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile, also known as BPTN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPTN is a triazole-based compound that has been synthesized using various methods.
作用機序
The mechanism of action of 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to inhibit the growth of fungi by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and fungi. This compound has also been shown to have low toxicity in vitro. However, further studies are needed to determine the toxicity of this compound in vivo.
実験室実験の利点と制限
One of the advantages of 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile is its potential use as a building block for the synthesis of new materials. This compound has also shown promising results as a potential antifungal and anticancer agent. However, the limitations of this compound include its low solubility in water, which makes it difficult to study in vivo. Further studies are needed to determine the toxicity of this compound in vivo.
将来の方向性
There are several future directions for the study of 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile. One of the future directions is the study of this compound as a potential antifungal and anticancer agent. Further studies are needed to determine the toxicity of this compound in vivo. Another future direction is the study of this compound as a building block for the synthesis of new materials. This compound can be used as a ligand for the synthesis of new catalysts. Further studies are needed to determine the potential applications of this compound in catalysis.
合成法
The synthesis of 3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile has been achieved using several methods, including the reaction of 2-bromoprop-2-enylamine with 3-(4-cyanophenyl)-4,5-dihydro-1H-1,2,4-triazole in the presence of a base. Another method involves the reaction of 2-bromoprop-2-enylamine with 3-(4-cyanophenyl)-1,2,4-oxadiazole, followed by the cyclization of the resulting compound with hydrazine hydrate. The synthesis of this compound has also been achieved using microwave irradiation and ultrasound-assisted methods.
科学的研究の応用
3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as a potential antifungal agent. It has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials. In catalysis, this compound has been used as a ligand for the synthesis of new catalysts.
特性
IUPAC Name |
3-[2-(2-bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c1-9(13)7-17-12(15-8-16-17)11-4-2-3-10(5-11)6-14/h2-5,8H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWIUBWMEIWUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C(=NC=N1)C2=CC=CC(=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide](/img/structure/B7591737.png)


![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7591753.png)
![2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591762.png)
![3-[(4-Methylpyrazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591764.png)

![3-[(4-Methylpyrazol-1-yl)methyl]-5-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7591766.png)
![2-chloro-4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B7591771.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole](/img/structure/B7591790.png)
![[(2R)-1-(2-methylquinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B7591792.png)
![N,N-dimethyl-3-[(4-methylpyrazol-1-yl)methyl]benzenesulfonamide](/img/structure/B7591794.png)
![1-[(2,3-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591795.png)
